2-Oxo-cyclobutane undecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-(2-oxocyclobutyl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBXXTOEKUXMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444798 | |
| Record name | AGN-PC-05J41S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169263-77-8 | |
| Record name | AGN-PC-05J41S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways of 2-Oxo-cyclobutane Undecanoic Acid
The construction of the this compound molecule hinges on the formation of the cyclobutane (B1203170) ring and the introduction of the undecanoic acid side chain. General strategies often involve either building the undecanoic acid chain onto a pre-formed cyclobutanone (B123998) ring or constructing the cyclobutane ring with the long-chain alkyl group already in place.
Cyclobutanone and its derivatives are pivotal precursors in the synthesis of 2-substituted cyclobutanones. One common approach is the alkylation of a cyclobutanone enolate or a related equivalent. For the synthesis of this compound, this would involve the introduction of an 11-carbon chain with a terminal carboxylic acid or a precursor group.
A plausible synthetic route could begin with a protected 2-oxocyclobutanecarboxylic acid. The protection of the carboxylic acid, for instance as an ester, allows for selective reactions at other positions. The enolate of this protected cyclobutanone can then be generated using a suitable base, such as lithium diisopropylamide (LDA), and subsequently reacted with a long-chain alkyl halide, such as an 11-haloundecanoate ester. This alkylation step introduces the necessary carbon chain at the 2-position. Subsequent deprotection of both the cyclobutanone (if protected as a ketal) and the carboxylic acid ester would yield the final product.
Another prominent method for synthesizing cyclobutanone derivatives is through a [2+2] cycloaddition reaction between a ketene and an alkene. For instance, a ketene derived from a precursor like an acyl chloride could react with an appropriate alkene to form the four-membered ring. Subsequent functional group manipulations would then be necessary to install the undecanoic acid side chain.
The table below summarizes potential synthetic approaches starting from cyclobutanone derivatives.
| Starting Material | Key Transformation | Reagents | Intermediate Product |
| 2-Oxocyclobutanecarboxylic acid ester | Enolate alkylation | LDA, 11-haloundecanoate ester | 2-(10-carboalkoxydecyl)-2-oxocyclobutanecarboxylic acid ester |
| Cyclobutanone | Michael addition | Acrolein or other Michael acceptors | 3-(Cyclobutan-2-one)propanal |
| Dichloroketene and an alkene | [2+2] Cycloaddition | Triethylamine, specific alkene | Dichlorocyclobutanone derivative |
The efficiency and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the protecting groups.
In palladium-catalyzed reactions involving cyclobutanones, the choice of ligand can significantly impact the yield and enantioselectivity. researchgate.net For instance, TADDOL-derived phosphoramidites have been shown to be effective ligands in certain transformations. researchgate.net The optimization of a two-step synthesis of a cyclobutanone was demonstrated using a self-optimizing continuous-flow reactor, which allowed for rapid screening of reaction conditions. nih.gov
Machine learning algorithms are also emerging as powerful tools for reaction optimization. These methods can efficiently explore a multidimensional parameter space (e.g., temperature, time, solvent, catalyst concentration) to identify the global optimal conditions with fewer experiments compared to traditional methods. nih.gov
The following table outlines key parameters and their potential impact on the synthesis.
| Parameter | Effect on Reaction | Example of Optimization Strategy |
| Solvent | Can influence the solubility of reactants, the stability of intermediates, and the reaction rate. | Screening a range of solvents with varying polarities (e.g., THF, toluene, dioxane) to find the optimal medium for a specific transformation. caltech.edu |
| Temperature | Affects the reaction rate and can influence the selectivity between competing pathways. | Conducting the reaction at various temperatures to balance reaction speed with the minimization of side products. caltech.edu |
| Catalyst/Ligand | The choice of catalyst and ligand is crucial for stereoselectivity and reaction efficiency in catalyzed reactions. | In palladium-catalyzed alkylations, screening different phosphine-based ligands to achieve high enantiomeric excess. caltech.edu |
| Base | The strength and steric hindrance of the base can affect the regioselectivity of enolate formation. | Using a bulky, non-nucleophilic base like LDA to favor the formation of the kinetic enolate. |
| Protecting Groups | The stability and ease of removal of protecting groups are critical for the overall yield. | Selecting protecting groups that are stable under the reaction conditions for one functional group but can be selectively removed without affecting another. |
Stereoselective Synthesis Approaches and Chiral Considerations
The 2-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The stereoselective synthesis of a specific enantiomer is often crucial for biological applications. Several strategies can be employed to achieve this.
One approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Catalytic asymmetric synthesis is another powerful method. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, transition metal-catalyzed enantioselective α-alkylation of cyclobutanones has been developed using palladium catalysts with chiral ligands. caltech.edu These methods can provide access to α-quaternary cyclobutanones with high enantioselectivity. caltech.edu
Organocatalysis also offers a metal-free alternative for stereoselective synthesis. Chiral organic molecules, such as proline derivatives, can catalyze reactions like aldol (B89426) and Michael additions to create stereocenters with high enantiomeric excess. For instance, organocatalyzed Michael additions of 2-substituted cyclobutanone derivatives to nitroalkenes have been shown to create α-2,2-disubstituted cyclobutanone quaternary centers with high diastereo- and enantioselectivity. nih.gov
General strategies for stereoselective synthesis are summarized in the table below.
| Approach | Description | Key Components |
| Chiral Auxiliary | A chiral molecule is attached to the substrate to control the stereochemistry of a reaction, and is later removed. | Evans auxiliaries, SAMP/RAMP hydrazones |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral transition metal complexes (e.g., Pd, Rh, Ru), organocatalysts (e.g., proline) |
| Substrate-Controlled | An existing stereocenter in the starting material directs the formation of a new stereocenter. | Starting materials derived from the chiral pool (e.g., amino acids, terpenes) |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | Lipases, esterases |
Derivatization Strategies for Specific Research Applications
The carboxylic acid and ketone functionalities of this compound provide reactive handles for a variety of derivatization reactions. These modifications can be used to attach fluorescent tags, link the molecule to other biomolecules, or alter its physicochemical properties for specific research applications.
The carboxylic acid group can be converted into a range of functional groups, including:
Esters: By reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Amides: By reaction with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Acid chlorides: By reaction with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate for the synthesis of esters and amides.
Alcohols: By reduction of the carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH₄).
The ketone group can also be modified through various reactions:
Alcohols: Reduction of the ketone with a reducing agent such as sodium borohydride (NaBH₄) will yield a secondary alcohol.
Imines and related derivatives: Reaction with primary amines can form imines, while reaction with hydroxylamine forms oximes, and reaction with hydrazines forms hydrazones.
Wittig reaction: Reaction with a phosphorus ylide can convert the ketone into an alkene.
Furthermore, modern C–H functionalization techniques offer the potential to directly modify the cyclobutane ring at positions other than the carboxyl- and keto-substituted carbons. This allows for the introduction of various substituents, such as aryl groups, providing access to a wider range of derivatives. nih.govacs.org
The table below provides a summary of potential derivatization reactions.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDC) | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |
| Ketone | Reduction | NaBH₄ | Secondary Alcohol |
| Ketone | Wittig Reaction | Phosphorus ylide | Alkene |
| Cyclobutane Ring | C-H Arylation | Aryl halide, Palladium catalyst | Aryl-substituted cyclobutane |
Immunochemical and Advanced Analytical Methodologies Employing 2 Oxo Cyclobutane Undecanoic Acid
Development of Competitive Indirect Enzyme-Linked Immunosorbent Assays (ciELISA)
A highly sensitive and specific competitive indirect enzyme-linked immunosorbent assay (ciELISA) has been successfully developed for the detection of 2-DCB, utilizing antibodies generated against 2-Oxo-cyclobutane undecanoic acid. acs.org In a competitive ELISA format, the target analyte in a sample competes with a reference antigen for a limited number of antibody binding sites. bio-rad-antibodies.comyoutube.com This inverse relationship, where a higher concentration of the target analyte results in a weaker signal, allows for precise quantification. bio-rad-antibodies.com The indirect detection method involves a labeled secondary antibody that binds to the primary antibody, amplifying the signal and enhancing the assay's sensitivity. bio-rad-antibodies.comyoutube.com
The foundation of a successful immunoassay is the production of a high-quality immunogen capable of eliciting a specific immune response and a suitable coating antigen for the assay plate. Since small molecules like this compound, known as haptens, are not immunogenic on their own, they must be covalently linked to a larger carrier protein. gbiosciences.com This conjugate, often called an artificial antigen, can then effectively stimulate the immune system to produce specific antibodies.
A widely used and effective method for conjugating haptens with carboxyl groups to carrier proteins is the carbodiimide (B86325) condensation reaction. cloud-clone.com This zero-length crosslinking chemistry utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid group (–COOH) on the hapten, in this case, this compound. gbiosciences.comthermofisher.com The activated carboxyl group then reacts with primary amine groups (–NH2) present on the carrier protein, forming a stable amide bond. thermofisher.com This reaction covalently links the hapten to the protein carrier, creating the necessary immunogen or coating antigen. acs.org In the development of an assay for 2-DCB, this compound was conjugated to different carrier proteins using this conventional carbodiimide condensation reaction to prepare both the immunogen and the coating antigen. acs.org
The choice of carrier protein is critical for generating a robust immune response. gbiosciences.com Common carrier proteins include Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH). gbiosciences.comcloud-clone.com These proteins are large, possess numerous amine groups for conjugation, and are typically highly immunogenic. gbiosciences.com For the development of the 2-DCB immunoassay, this compound was conjugated to BSA to create the immunogen and to OVA to prepare the coating antigen. acs.org Using different carrier proteins for immunization and for coating in the ELISA helps to prevent the detection of antibodies directed against the carrier protein itself, thereby increasing the specificity of the assay.
To achieve high specificity and a continuous, reliable supply of antibodies, monoclonal antibodies (mAbs) are produced using hybridoma technology. nih.govsinobiological.com This technique, pioneered in 1975, involves fusing short-lived antibody-producing B cells from an immunized animal (typically a mouse) with immortal myeloma cells. sinobiological.comlumenlearning.com The resulting hybrid cells, or "hybridomas," possess the dual ability to produce a specific antibody and to proliferate indefinitely in culture. danaher.combiointron.com
The process begins with immunizing mice with the prepared immunogen (e.g., the this compound-BSA conjugate). acs.orglumenlearning.com After a sufficient immune response is generated, B cells are harvested from the mouse's spleen and fused with myeloma cells. youtube.com The fused cells are grown in a selective medium that only allows the hybridomas to survive. lumenlearning.com These hybridomas are then screened, often using ELISA, to identify clones producing antibodies that bind specifically to the target antigen. biointron.com The selected stable, antibody-producing hybridomas are then cloned and expanded to produce large quantities of the desired monoclonal antibody. acs.orgdanaher.com This method ensures a homogenous antibody population where every antibody is identical and recognizes the same specific epitope on the antigen. nih.govnih.gov
A crucial step in validating an immunoassay is to characterize the specificity of the monoclonal antibody. This involves determining its ability to bind to the target analyte and assessing its potential to bind to other, structurally similar compounds, a phenomenon known as cross-reactivity. nih.gov In the case of the mAb developed for 2-DCB, a ciELISA was used to assess its performance. acs.org The assay demonstrated high specificity for 2-DCB, with an IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) of 0.25 µg/mL and a limit of detection (defined as IC20) of approximately 0.004 µg/mL. acs.org
The cross-reactivity was evaluated against related compounds. The antibody showed minimal cross-reactivity with 2-tetradecylcyclobutanone (B124013) (2-TCB) at less than 8%, and negligible cross-reactivity (less than 0.1%) with other structurally related compounds. acs.org This high degree of specificity is essential for ensuring that the assay accurately measures the target compound without interference from other molecules that may be present in the sample. acs.org
Table 1: Performance Characteristics of the 2-DCB ciELISA
| Parameter | Value | Reference |
|---|---|---|
| Target Analyte | 2-Dodecylcyclobutanone (B1216275) (2-DCB) | acs.org |
| Hapten for Antibody Production | This compound | acs.org |
| IC50 (Inhibitory Concentration 50%) | 0.25 µg/mL | acs.org |
| Limit of Detection (IC20) | 0.004 µg/mL | acs.org |
| Cross-Reactivity (2-TCB) | <8% | acs.org |
| Cross-Reactivity (Other related compounds) | <0.1% | acs.org |
| Recovery from Spiked Beef Patties | 84.4% - 109.8% | acs.org |
| Intra-assay Coefficient of Variation | <10.0% | acs.org |
| Inter-assay Coefficient of Variation | <12.0% | acs.org |
Strategies for Immunogen and Coating Antigen Preparation
Integration with Advanced Mass Spectrometry-Based Analytical Techniques
While immunoassays like ciELISA provide rapid and sensitive screening, confirmatory analysis often relies on highly selective and sensitive techniques like mass spectrometry (MS), particularly when coupled with gas chromatography (GC). researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is the reference method (e.g., European Standard EN 1785) for the determination of 2-alkylcyclobutanones (2-ACBs), such as 2-DCB and 2-TCB, in food analysis. researchgate.netoup.com
These methods involve extracting the lipid fraction from a sample, followed by cleanup steps, often using silica (B1680970) gel columns, to isolate the 2-ACBs. nih.govacs.org The compounds are then separated by GC and detected by MS. gcms.cz The integration of an initial ELISA screening with a confirmatory GC-MS analysis creates a powerful workflow. The ELISA can be used to rapidly screen a large number of samples, and only those that test positive need to be subjected to the more time-consuming and expensive GC-MS analysis for confirmation and precise quantification. oup.com This two-tiered approach leverages the high-throughput capability of the immunoassay and the definitive identification provided by mass spectrometry, resulting in an efficient and reliable system for monitoring chemical markers in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Method Validation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of 2-alkylcyclobutanones (2-ACBs) in various food matrices. It is the basis for the European Standard EN 1785:2003, a reference method for detecting irradiated foods containing fat. researchgate.netnih.gov This method relies on the extraction of the lipid fraction, cleanup via column chromatography, and subsequent analysis by GC-MS. researchgate.net
The validation of GC-MS methods is crucial for ensuring the reliability of results. Key validation parameters include recovery efficiency, precision, and the limit of detection (LOD). For instance, a competitive indirect enzyme-linked immunosorbent assay (ciELISA) developed using this compound was validated against a GC-MS method for the analysis of 2-DCB in spiked ground beef patties. researchgate.net The GC-MS analysis demonstrated a high correlation with the immunoassay results, confirming its accuracy. researchgate.net
In one validation study, the recovery efficiency for 2-DCB from ground beef patties using a GC-MS method ranged from 84.4% to 109.8%. researchgate.net Another study developing a rapid analytical procedure for meat and fish reported recoveries of 70-105% for 2-DCB and 2-tetradecylcyclobutanone (2-TCB) spiked at 20 ng/g, with relative standard deviations generally below 10%. nih.govresearchgate.net
Quantification is typically performed using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. The characteristic ions for 2-ACBs are m/z 98 and m/z 112, with m/z 98 often used for quantification. researchgate.netgcms.cz The presence of the analyte is confirmed if peaks are detected at the correct retention times for both ions and if the ratio of their intensities is within a specified tolerance (e.g., ±20%) of a known standard. gcms.cz Research has shown a linear dose-response relationship between the irradiation dose (from 0.5 to 7.0 kGy) and the concentration of 2-DCB and 2-TCB, further validating the method's quantitative capabilities. researchgate.netacs.org
Table 1: GC-MS Method Performance for 2-Alkylcyclobutanone Analysis
This table is interactive and can be sorted by clicking on the headers.
| Analyte(s) | Matrix | Spiking Level | Recovery (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| 2-DCB | Ground Beef Patties | 0.01, 0.1, 0.5 mg/kg | 84.4 - 109.8 | High correlation with ciELISA method. | researchgate.net |
| 2-DCB, 2-TCB | Beef, Pork, Chicken, Salmon | 20 ng/g | 70 - 105 | Good dose-response relations at irradiation doses from 0.7 to 7.0 kGy. | nih.govacs.org |
| 2-DCB, 2-TCB | Beef, Pork, Parmesan Cheese, Fried Chicken, etc. | Not specified | 67 - 88 (DCB), 70 - 86 (TCB) | Developed a rapid and simple determination method. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Related Analytes
While GC-MS is a robust and validated technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering significant advantages in sensitivity and sample throughput. nih.govacs.org A key challenge in analyzing nonpolar compounds like 2-ACBs with LC-MS is their poor ionization efficiency in electrospray ionization (ESI). nih.gov
To overcome this limitation, a novel LC-MS/MS method was developed involving pre-column derivatization. nih.govacs.org In this approach, the 2-ACBs are derivatized with hydroxylamine, which introduces a polar functional group into the molecules. This chemical modification dramatically enhances the ESI-MS response, leading to a substantial increase in analytical sensitivity. nih.govacs.org
This enhanced sensitivity allows for the confident identification of 2-ACBs in foods irradiated with doses as low as 10 Gy, a significant improvement over the typical detection limits of GC-MS methods. nih.govacs.org The LC-MS/MS method also offers a more streamlined sample processing protocol with reduced solvent consumption compared to the standard EN1785 GC-MS method. nih.gov The method was validated for key performance characteristics including extraction efficiency, precision, accuracy, and detection limit, demonstrating its suitability for the routine analysis of irradiated foods. nih.gov This represents the first reported determination of 2-ACBs by LC-MS/MS and provides a superior tool for enforcing food irradiation regulations. nih.gov
Methodological Advancements in Sample Preparation and Analyte Enrichment
The quality of analytical data is heavily dependent on the effectiveness of sample preparation. The traditional EN 1785 method utilizes Soxhlet extraction followed by cleanup on a Florisil® column, a process that is both time-consuming (up to two days) and requires large volumes of organic solvents. researchgate.netacs.orgnih.gov Consequently, significant research has been directed towards developing more rapid, efficient, and environmentally friendly methods for extracting and enriching 2-ACBs from complex food matrices.
Accelerated Solvent Extraction (ASE) has been successfully applied as an alternative to Soxhlet extraction. nih.govresearchgate.netacs.org ASE uses hot, pressurized ethyl acetate (B1210297) to extract the analytes, significantly reducing the extraction time. nih.gov This is often followed by a precipitation step where acetonitrile (B52724) is added to the extract and cooled to -20°C, causing a large amount of fat to precipitate and be removed by filtration. nih.govresearchgate.net Final cleanup is performed using a silica gel mini-column. nih.govresearchgate.net The entire sample preparation time before GC-MS analysis can be reduced to 7-8 hours. nih.govacs.org
Supercritical Fluid Extraction (SFE) is another advanced technique that has been investigated to expedite the isolation of 2-ACBs. nih.gov SFE can rapidly extract the lipid fraction from various foods in about 60 minutes using minimal solvent. nih.gov A method was also developed for the selective SFE of 2-ACBs directly from the food matrix, bypassing the need for a prior bulk lipid extraction. nih.gov The resulting extract is then purified using a Florisil solid-phase extraction (SPE) cartridge before GC-MS analysis. nih.gov This integrated SFE-SPE approach allows for the analysis of samples within 6 hours, a dramatic improvement over the 2-day timeframe of the standard method. nih.gov
These advancements in sample preparation not only increase laboratory throughput but also reduce solvent waste, aligning with the principles of green analytical chemistry. The choice of method often depends on the specific food matrix and the required detection limits.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| This compound | - | Synthetic hapten for immunoassay development |
| 2-dodecylcyclobutanone | 2-DCB | Analyte; irradiation marker from palmitic acid |
| 2-tetradecylcyclobutanone | 2-TCB | Analyte; irradiation marker from stearic acid |
| Palmitic acid | - | Precursor fatty acid to 2-DCB |
| Stearic acid | - | Precursor fatty acid to 2-TCB |
| Hydroxylamine | - | Derivatizing agent for LC-MS/MS |
| Ethyl acetate | - | Extraction solvent in ASE |
| Acetonitrile | - | Solvent used for fat precipitation |
Structural Modifications, Analogues, and Comparative Studies
Research into 2-Oxo-cyclobutane undecanoic acid extends to its derivatives and related compounds to understand how structural changes influence function and analytical detection.
While specific literature on the synthesis of novel derivatives from this compound is limited, the synthesis of cyclobutane (B1203170) derivatives is a well-established field in organic chemistry. These methodologies provide a framework for creating novel analogues.
Key synthetic strategies that can be applied include:
[2+2] Cycloaddition: This is a fundamental method for forming the cyclobutane ring, often involving the reaction of an alkene with a ketene. wikipedia.orgchemistryviews.org This strategy is crucial for creating the core cyclobutanone (B123998) structure.
Michael Addition: A versatile method for forming carbon-carbon bonds. For instance, a tandem amidation/Michael addition protocol has been developed to combine cyclobutene-1-carboxylic acid with nitrogen nucleophiles, yielding β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org These products are valuable intermediates that can be further transformed by reacting with various nucleophiles to create a diverse library of derivatives. chemistryviews.org
Organocatalyzed Reactions: Enantioselective organocatalyzed reactions, such as aldol (B89426) and Michael additions, allow for the stereocontrolled functionalization of the cyclobutanone ring. nih.gov For example, reacting cyclobutanone with aldehydes in the presence of primary amine organocatalysts can produce α-functionalized derivatives with high diastereomeric and enantiomeric purity. nih.gov
Ring Expansion: Another synthetic route involves the ring expansion of a cyclopropanone (B1606653) intermediate, which can be formed by reacting diazomethane (B1218177) with ketene. wikipedia.org
These synthetic approaches enable the precise modification of the cyclobutane core and its side chains, leading to the design of new derivatives with potentially enhanced or altered chemical and physical properties.
The function of cyclobutanone compounds is intrinsically linked to their structure, particularly the four-membered ring and its substituents. The inherent ring strain of the cyclobutanone core influences its reactivity. nih.gov
Studies on analogous cyclobutanones reveal key structure-function relationships:
Stereochemistry: The spatial arrangement of substituents is critical. Organocatalyzed aldol reactions of cyclobutanone with aromatic aldehydes can be controlled to produce either syn or anti adducts depending on the catalyst and reaction conditions. nih.gov This stereocontrol is crucial as the specific configuration of the product often dictates its biological activity or its efficacy as a chemical intermediate.
α-Substitution: The position adjacent to the carbonyl group (the α-carbon) is a primary site for functionalization. The development of organocatalytic Michael additions of 2-substituted cyclobutanones to nitroalkenes allows for the creation of α-2,2-disubstituted cyclobutanone quaternary centers with high stereocontrol. nih.gov The nature of the substituent at this position significantly impacts the molecule's properties.
Ring Oxidation: Cyclobutanones can undergo Baeyer-Villiger oxidation to form γ-lactones. This reaction can be performed enantioselectively using biocatalysts, such as monooxygenases from Brevibacterium. nih.gov Interestingly, different forms of the enzyme can lead to different regiochemical outcomes, highlighting how the catalyst's structure interacts with the cyclobutanone substrate to determine the final product structure. nih.gov
These studies demonstrate that modifying the cyclobutanone scaffold, even with subtle changes in stereochemistry or substituent placement, can profoundly alter the molecule's chemical behavior and function.
This compound is part of the broader family of 2-alkylcyclobutanones (2-ACBs), which are recognized as unique markers for food irradiation. pharmaffiliates.comresearchgate.net Among the most studied 2-ACBs are 2-dodecylcyclobutanone (B1216275) (2-DCB) and 2-tetradecylcyclobutanone (B124013) (2-TCB), which are formed from the irradiation of palmitic acid and stearic acid, respectively. researchgate.net The analytical methods developed for these compounds provide a benchmark for assessing performance.
The primary analytical techniques for detecting 2-ACBs are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govacs.org
Key Comparative Points:
Sensitivity: LC-MS/MS methods, particularly after derivatization of the ketone with reagents like 2,4-dinitrophenylhydrazine, have been shown to be the most sensitive techniques. nih.gov This enhanced sensitivity allows for the detection of very low irradiation doses. nih.gov For example, an alternative to the standard European method allowed for the detection of 2-ACBs in cashew nuts irradiated at doses as low as 100 Gray. nih.gov
Methodology: Standard methods, such as the European Standard EN 1785:2003, are widely used but can be resource-intensive. researchgate.netnih.gov Newer methods often focus on improving speed and efficiency. For example, procedures using accelerated solvent extraction (ASE) followed by cleanup on a silica (B1680970) gel mini-column have been developed to reduce sample preparation time. acs.orgnih.gov
Recovery and Reliability: Analytical procedures are rigorously tested for their reliability. In one study developing a new ASE-GC/MS method, samples spiked with 2-DCB and 2-TCB at 20 ng/g showed recovery rates of 70–105% with relative standard deviations generally below 10%. acs.orgnih.gov The amounts of 2-DCB and 2-TCB detected in irradiated foods show a good dose-response relationship and reflect the levels of their precursor fatty acids. acs.orgnih.gov
The robust analytical frameworks established for prominent 2-ACBs like 2-DCB and 2-TCB provide a strong foundation for the analysis of other related markers, including this compound, which has been used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting irradiated foods. pharmaffiliates.com
Interactive Data Table: Comparison of Analytical Marker Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Fatty Acid | Common Detection Methods |
| This compound | C15H26O3 | 254.37 | Not Specified | ELISA Development |
| 2-Dodecylcyclobutanone (2-DCB) | C16H30O | 238.41 | Palmitic Acid | GC-MS, LC-MS/MS |
| 2-Tetradecylcyclobutanone (2-TCB) | C18H34O | 266.47 | Stearic Acid | GC-MS, LC-MS/MS |
Translational Research Applications and Broader Scientific Impact
Role in Food Authenticity and Traceability Research
The presence of 2-alkylcyclobutanones in food is a unique indicator of a specific type of processing: irradiation. researchgate.netnih.gov This exclusivity makes them invaluable tools for food authentication and traceability, allowing regulators and consumers to verify whether a food product has undergone this treatment. nih.govavantarakis.grresearchgate.net Food traceability, the ability to track the history and origin of a product, is critical for food safety and quality assurance, and the detection of 2-ACBs provides a reliable scientific method to enforce these standards. avantarakis.grmdpi.com Their formation is directly linked to the lipid content of the food and the absorbed radiation dose, providing a quantitative as well as qualitative marker. wikipedia.orgnih.gov
The discovery of 2-ACBs as specific byproducts of irradiating fat-containing foods spurred the development of robust analytical methods for their detection. wikipedia.orgmdpi.org These compounds are not found in foods processed by other means such as heating, microwaving, or high-pressure processing, making them definitive markers for irradiation. researchgate.netnih.gov
Key Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most established technique and forms the basis of the standardized international method for detecting irradiated foods. researchgate.netnih.govnih.gov The method involves extracting the lipid fraction from the food, purifying it, and then using GC-MS to separate and identify specific 2-ACBs, such as 2-dodecylcyclobutanone (B1216275) (2-DCB) and 2-tetradecylcyclobutanone (B124013) (2-TCB). researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To enhance sensitivity and detect very low levels of irradiation, methods using LC-MS/MS have been developed. nih.gov One such method, which involves derivatizing the cyclobutanone (B123998) with 2,4-dinitrophenylhydrazine, was found to be the most sensitive technique for detecting 2-DCB. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): For more rapid screening, immunoassay-based methods like ELISA have been developed. researchgate.netiaea.org A critical step in creating these tests was the synthesis of a suitable hapten to generate specific antibodies. Researchers synthesized 2-Oxo-cyclobutane undecanoic acid for this purpose. researchgate.netrsc.orgliskonchem.com This synthetic acid was then conjugated to a carrier protein to produce monoclonal antibodies that are highly specific for 2-DCB, enabling the development of a competitive indirect ELISA (ciELISA) for rapid detection of irradiation in foods like ground beef. researchgate.net This specific application highlights the direct role of this compound in advancing food testing technology.
Various research efforts have focused on improving the efficiency of these detection methods. For instance, supercritical fluid extraction (SFE) has been investigated as a faster and more environmentally friendly alternative to traditional solvent extraction for isolating 2-ACBs from food samples. iaea.orgnih.gov
The reliability of detection methods based on 2-ACBs has had a profound impact on regulatory science. It provided the technical foundation for the enforcement of laws concerning irradiated foods. capes.gov.bropenagrar.de
Standardization: The European Committee for Standardization (CEN) has adopted a formal standard method, EN 1785, for the detection of irradiated fat-containing foods based on the GC-MS analysis of 2-alkylcyclobutanones. researchgate.netnih.govscispace.comeuropa.eu This standard has been verified through interlaboratory trials and is widely used for official food control. nih.goviaea.org
International Recognition: The Codex Alimentarius Commission, the international food standards body, has also adopted the CEN methods, including the one for 2-ACBs, as general methods for the detection of irradiated foods. europa.eufao.orgsinofarma.com
Enforcement and Consumer Confidence: The existence of these validated and standardized methods is crucial for enforcing labeling regulations, which in many regions, including the European Union, require that irradiated foods be clearly marked. europa.eusinofarma.comeuropa.euagrinfo.eu This analytical capability allows authorities to check for compliance, prevent fraud, facilitate international trade, and bolster consumer confidence in the food supply. openagrar.descispace.com
Contribution to Fundamental Understanding of Lipid Radiolysis and Degradation Processes
The investigation of this compound and related 2-ACBs is fundamentally linked to the study of lipid radiolysis—the chemical decomposition of fats and oils when exposed to ionizing radiation. wikipedia.orgnih.gov When food is irradiated, the high energy creates a cascade of chemical transformations, primarily through the radiolysis of water, which generates highly reactive free radicals. frontiersin.orgbiotechmedjournal.com These radicals then interact with other molecules in the food, with lipids being a primary target. mdpi.comethz.ch
The formation of 2-ACBs is a direct result of the radiation-induced degradation of triglycerides. wikipedia.orgmdpi.org The process is remarkably specific: the fatty acid component of the triglyceride determines the resulting 2-ACB. For example:
Palmitic acid yields 2-dodecylcyclobutanone (2-DCB) . researchgate.netwikipedia.org
Stearic acid yields 2-tetradecylcyclobutanone (2-TCB) . researchgate.net
Oleic acid yields 2-(tetradec-5-enyl)cyclobutanone . mdpi.org
Studies have demonstrated that the concentration of these cyclobutanones increases linearly with the applied radiation dose, providing a clear dose-response relationship. wikipedia.orgnih.gov The fact that 2-ACBs are uniquely formed through irradiation and not through other food processing methods has made them a cornerstone for understanding the specific chemical pathways of lipid radiolysis, distinguishing it from other forms of lipid degradation like thermal oxidation. researchgate.netnih.gov This research provides insight into the molecular-level damage that occurs in complex biological matrices exposed to ionizing radiation. frontiersin.orgnih.gov
Potential for Application in Other Analytical Chemistry Domains
While the primary application of this compound has been in food science, its synthesis and the analytical methods developed around its derivatives have potential in other domains of analytical chemistry.
The most direct extension is in the field of bioanalytical chemistry . The synthesis of this compound specifically to act as a hapten for immunoassay development is a powerful example of its utility. researchgate.netrsc.org This approach—creating synthetic analogues of target molecules to produce antibodies—is a fundamental technique used in developing diagnostic tests for a wide range of substances in clinical, environmental, and forensic analysis.
Furthermore, the study of 2-ACBs has applications in toxicology and metabolic research . Studies have shown that when animals consume irradiated foods, the 2-ACBs can cross the intestinal barrier and accumulate in adipose tissue. nih.gov The ability to detect these unique markers provides a method for tracing the metabolic fate of these specific radiolytic products and investigating their potential biological effects.
Finally, the broader chemistry of cyclobutanones is of interest in synthetic organic chemistry . The four-membered ring of cyclobutanone is strained, making it a valuable building block for ring-opening reactions to create more complex molecules. researchgate.net The chemistry developed for synthesizing specific 2-alkylcyclobutanones for use as analytical standards can be adapted for other synthetic targets. mdpi.org
Future Research Trajectories and Interdisciplinary Perspectives
Emerging Technologies for Enhanced Detection Sensitivity and Automation
The established method for the detection of 2-alkylcyclobutanones (2-ACBs), including 2-Oxo-cyclobutane undecanoic acid, is gas chromatography-mass spectrometry (GC-MS). gcms.cznih.gov The European Standard EN 1785 provides a validated GC-MS-based protocol for identifying irradiated foods containing fat. nih.gov However, this method can be time-consuming and require significant solvent use. researchgate.net To address these limitations, research has focused on improving sample preparation and detection sensitivity.
Advancements in Current Methodologies:
Accelerated Solvent Extraction (ASE): This technique has been developed to reduce the lengthy extraction times associated with traditional methods like Soxhlet extraction. acs.orgresearchgate.net
Improved Cleanup Procedures: Modifications to the cleanup steps, for instance, using larger silica (B1680970) gel columns or silver ion chromatography, have been shown to enhance the quality of chromatograms and allow for the detection of 2-ACBs at very low concentrations. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): A UPLC method coupled with fluorescence detection following pre-column derivatization with 1-naphthalenyl hydrazine (B178648) has been developed. This method offers significantly lower detection limits for 2-ACBs compared to some existing analytical techniques. nih.gov
Potential Future Technologies: While not yet applied directly to this compound, several emerging technologies hold promise for the future detection of irradiation markers:
Biosensors: Electrochemical and photoelectrochemical biosensors are being developed for the rapid detection of various food contaminants and pathogens. mdpi.comnih.govfrontiersin.org These technologies, which rely on the specific interaction between a biological recognition element and the target analyte, could potentially be adapted for the sensitive and rapid detection of 2-ACBs. nih.gov
Mass Spectrometry Imaging (MSI): Techniques like MALDI-2 MSI are enabling the spatial visualization of low-concentration lipids directly in tissue samples. chemrxiv.orgpsu.edu This could offer novel ways to study the distribution of 2-ACBs within irradiated foodstuffs.
Integration with "-Omics" Technologies for Comprehensive Profiling
The fields of metabolomics and proteomics offer powerful tools for obtaining a comprehensive understanding of the chemical and biological changes that occur in foods upon irradiation.
Metabolomics: This approach allows for the large-scale study of small molecules, or metabolites, within a biological system. Untargeted metabolomics profiling of irradiated foods can help identify a broader range of potential irradiation markers beyond the well-established 2-ACBs. While not specific to this compound, metabolomics studies on irradiated foods contribute to a more complete picture of the chemical changes induced by irradiation.
Proteomics: This is the large-scale study of proteins. Global subcellular proteomics has been used to investigate the cellular responses to ionizing radiation, identifying changes in protein localization and expression that are part of the cellular defense mechanisms. nih.gov Studying the proteomic response of cells to 2-ACBs could provide insights into their biological effects.
The integration of data from these "-omics" technologies presents a significant future research direction. By combining metabolomic and proteomic data, researchers can link the presence of specific compounds like this compound to changes in protein expression and metabolic pathways, offering a more holistic view of the effects of food irradiation.
Collaborative Research in Food Safety, Analytical Chemistry, and Organic Synthesis
The advancement of knowledge regarding this compound and other 2-ACBs is heavily reliant on interdisciplinary collaboration.
Food Safety and Toxicology: International collaborative studies have been crucial in assessing the toxicological potential of 2-ACBs. nih.gov While some studies have suggested potential adverse effects at high concentrations, the consensus is that at the levels found in irradiated foods, they are unlikely to pose a health risk. nih.gov
Analytical Chemistry: The development and validation of analytical methods for 2-ACB detection is a prime example of successful collaboration, particularly through the European Committee for Standardization (CEN) and the establishment of the EN 1785 method. nih.gov
Organic Synthesis: The synthesis of 2-ACBs, including this compound, is essential for their use as analytical standards. mdpi.org Collaborative efforts between organic chemists and analytical chemists are necessary to ensure the availability of high-purity standards for method development and validation. The synthesis of this compound has been specifically undertaken to support the development of immunoassays for 2-ACB detection. researchgate.net
Development of Certified Reference Materials and Standardization Protocols
To ensure the accuracy and comparability of analytical results for irradiation markers, the development of certified reference materials (CRMs) and the further standardization of analytical methods are critical.
Standardization Protocols: The EN 1785 method provides a standardized protocol for the GC-MS detection of 2-ACBs. nih.gov However, as new and more sensitive methods are developed, there will be a need for the standardization of these alternative techniques to ensure they provide reliable and equivalent results. The validation of any new analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eu
Certified Reference Materials (CRMs): CRMs are indispensable for quality assurance in analytical laboratories, enabling method validation and the assessment of measurement accuracy. researchgate.net While organizations like the Joint Research Centre (JRC) of the European Commission and the National Institute of Standards and Technology (NIST) produce a wide range of food-related CRMs, there is a noted need for commercially available CRMs specifically for 2-ACBs. nih.gov The development of a CRM for this compound would be a significant step in supporting accurate and reliable quantification of this compound and related markers in research and regulatory settings.
The following table provides a summary of the key research findings and future directions:
| Research Area | Key Findings & Current Status | Future Trajectories |
| Detection Technologies | GC-MS (EN 1785) is the standard method. nih.gov ASE and improved cleanup enhance performance. acs.orgnih.gov UPLC-FLD offers higher sensitivity. nih.gov | Development of rapid biosensors. mdpi.comnih.gov Application of mass spectrometry imaging. chemrxiv.org |
| "-Omics" Integration | Metabolomics and proteomics are largely used independently in food irradiation studies. nih.gov | Integrated multi-omics approaches for comprehensive profiling. |
| Collaborative Research | International collaborations exist for toxicology studies and analytical method validation (CEN). nih.govnih.gov Synthesis of standards is a key area of research. mdpi.org | Enhanced collaboration between organic chemists, analytical chemists, and food scientists. |
| Standardization & CRMs | EN 1785 provides a standardized protocol. nih.gov Need for 2-ACB CRMs is recognized. | Development and validation of new standardized methods. Production of commercially available CRMs for specific 2-ACBs. researchgate.netnih.gov |
Q & A
Basic: What are the optimal synthetic routes for 2-Oxo-cyclobutane undecanoic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound can be approached via functionalization of undecanoic acid (C₁₁H₂₂O₂) or cyclobutane precursors. Key methods include:
- Cyclobutane ring formation : Utilizing [2+2] photocycloaddition or strain-driven ring closure under controlled thermal conditions .
- Ketone introduction : Oxidation of cyclobutane derivatives using selective oxidizing agents (e.g., Jones reagent) to form the 2-oxo group .
Critical factors affecting yield and purity include: - Temperature control : High temperatures (>100°C) may degrade intermediates; optimal ranges vary by reaction step.
- Catalyst selection : Acidic or enzymatic catalysts for ester hydrolysis (e.g., HCl vs. lipases) can reduce toxic byproducts .
- Purification : Column chromatography or recrystallization in ethanol/DMSO mixtures improves purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry and ketone position (e.g., δ ~210 ppm for carbonyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₂₄O₃, MW 276.35) and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (cyclobutane ring vibrations) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–240 nm) assess purity (>95%) and stability .
Advanced: How does the cyclobutane ketone moiety influence membrane-disrupting activity compared to linear undecanoic acid derivatives?
Answer:
The rigid cyclobutane ring enhances lipid bilayer penetration via:
- Steric effects : Increased membrane fluidity disruption, as shown by electrochemical impedance spectroscopy (EIS) with tethered bilayer lipid membranes (tBLMs) .
- Concentration dependency : Micelle formation at critical micelle concentration (CMC) amplifies pore formation (e.g., 4000 µM induces 12 µS conductance shifts vs. 1000 µM) .
Contrastingly, linear undecanoic acid derivatives exhibit lower CMC values, requiring higher concentrations for comparable effects .
Advanced: What experimental strategies resolve contradictions in reported antifungal efficacy across fungal strains?
Answer:
Discrepancies in MIC (minimum inhibitory concentration) values arise from strain-specific lipid membrane composition. Methodological adjustments include:
- Standardized broth microdilution : Use RPMI-1640 medium adjusted to pH 7.0 for consistent activity against Candida albicans vs. Aspergillus niger .
- Biofilm assays : Quantify eradication using crystal violet staining, as biofilms reduce susceptibility by 4–8-fold .
- Synergy testing : Combine with azoles (e.g., fluconazole) to overcome resistance via dual membrane-ergosterol targeting .
Basic: What are key considerations in designing in vitro antimicrobial assays for this compound?
Answer:
- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers .
- Control groups : Include amphotericin B (for fungi) and ciprofloxacin (for bacteria) as positive controls .
- Exposure time : 24–48 hr incubations capture static vs. cidal effects .
- Resazurin assays : Use fluorometric endpoints for non-destructive viability measurement .
Advanced: How can nanoarchitectonic approaches enhance therapeutic efficacy?
Answer:
- Chitosan nanoemulsions : Improve solubility and mucosal adhesion, increasing antifungal activity 3-fold against C. albicans .
- Liposomal encapsulation : Enhances systemic delivery; optimize lipid-to-drug ratios (e.g., 5:1) for sustained release .
- Surface functionalization : PEGylation reduces opsonization, prolonging half-life in bloodstream models .
Basic: What stability parameters are critical for experimental storage?
Answer:
- Temperature : Store at –20°C in sealed amber vials to prevent ketone oxidation .
- UV exposure : Degrades 30% of compound after 72 hr under UV-C (254 nm); use light-protected containers .
- pH : Stable in neutral buffers (pH 6–8); acidic conditions (pH <4) promote cyclobutane ring hydrolysis .
Advanced: What mechanistic insights does EIS provide about lipid bilayer interactions?
Answer:
EIS data reveal:
- Micelle adsorption : At CMC (e.g., 4000 µM), micelles adsorb onto tBLMs, increasing conductance (ΔGm = 12 µS) .
- Reversibility : Post-wash Gm returns to baseline, indicating non-covalent membrane disruption .
- Phase transitions : Bode plots show frequency shifts (>1 kHz) correlating with pore formation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
